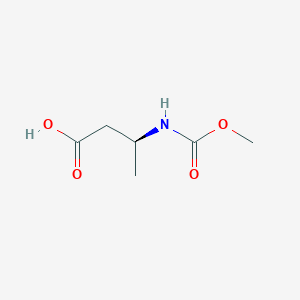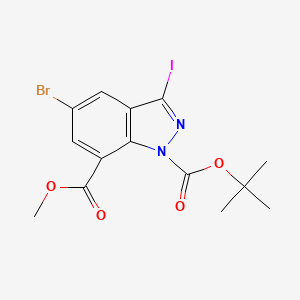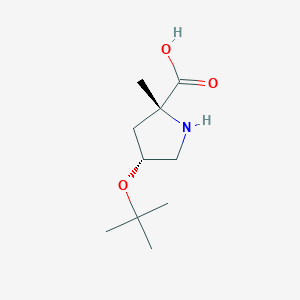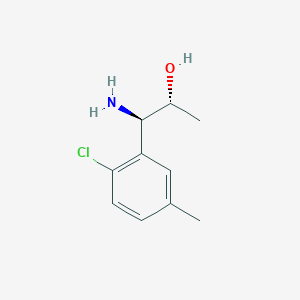
(S)-3-((Methoxycarbonyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((Methoxycarbonyl)amino)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a methoxycarbonyl group attached to the amino group of butanoic acid. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Methoxycarbonyl)amino)butanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process that includes the formation of an α-aminonitrile intermediate followed by hydrolysis to yield the desired amino acid . The reaction typically involves the use of an aldehyde, ammonia, and hydrogen cyanide, followed by acidic hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste . The use of such advanced technologies ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((Methoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-3-((Methoxycarbonyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-((Methoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can undergo hydrolysis to release the active amino acid, which then participates in various biochemical reactions. The compound may act as a substrate for enzymes or as a modulator of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Benzyloxycarbonylamino-2-(Fmoc-amino)butyric acid: This compound is similar in structure but contains a benzyloxycarbonyl group instead of a methoxycarbonyl group.
α-Aminoboronates: These compounds share the amino acid backbone but have boronate groups attached.
Uniqueness
(S)-3-((Methoxycarbonyl)amino)butanoic acid is unique due to its specific functional groups, which confer distinct reactivity and properties. The methoxycarbonyl group provides stability and reactivity that are advantageous in various chemical and biological applications.
Propiedades
Fórmula molecular |
C6H11NO4 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(3S)-3-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(3-5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
Clave InChI |
BNWHTIOHOWVWCC-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](CC(=O)O)NC(=O)OC |
SMILES canónico |
CC(CC(=O)O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13048221.png)



![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)



![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)


